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Introduction

MaxQuant is a powerful software platform for the analysis of large-scale mass spectrometry-
based proteomics data.[1][2] A key feature of MaxQuant is its ability to process raw data files
with different sets of parameters within a single analysis run. This is achieved through the use
of parameter groups.[1][3] This functionality is particularly valuable for complex experimental
designs where, for example, different labeling techniques are compared, or proteome and post-
translationally modified (PTM) enriched samples are analyzed together.[4][5] By assigning
different parameter groups to subsets of your raw files, you can tailor the analysis to the
specific characteristics of each experimental condition, ensuring optimal data processing and
accurate quantification.[4][6]

These application notes provide a detailed protocol for setting up a MaxQuant run with group-
specific parameters, guidance on data presentation, and visualizations to clarify the workflow
and logical relationships.
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Experimental Protocols

This section details the methodology for establishing and configuring group-specific parameters
within the MaxQuant graphical user interface (GUI).

When to Use Group-Specific Parameters

Employing different parameter groups is recommended when your experimental design
includes:

o Mixed Labeling Strategies: Combining label-free quantification (LFQ) with stable isotope
labeling by amino acids in cell culture (SILAC) or isobaric tagging (e.g., TMT, iTRAQ).[7][8]

» Analysis of Total Proteome and PTM-Enriched Samples: For instance, analyzing total protein
lysates alongside phosphopeptide-enriched samples, which require different variable
modifications to be specified.[4][5]

o Use of Different Proteolytic Enzymes: If different proteases were used for digesting different
sets of samples.[6]

e Varying Instrumentation or Acquisition Methods: When raw files have been acquired using
different mass spectrometers or fragmentation techniques.

Step-by-Step Protocol for Setting Group-Specific
Parameters

Objective: To configure a MaxQuant analysis for a hypothetical experiment containing two sets
of raw files:

e Group 0: Label-free analysis of the total proteome.

e Group 1: Phosphopeptide-enriched samples to be analyzed with specific variable
modifications.

Procedure:

e Launch MaxQuant and Load Raw Data:
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o Open the MaxQuant application.
o Navigate to the "Raw files" tab.

o Click "Load folder" to import a directory of raw files or "Load" to select individual files.

o Define Experiments and Fractions (Optional but Recommended):

o In the "Raw files" tab, you can assign each raw file to a specific "Experiment" and
"Fraction". This is crucial for organizing complex datasets and is essential for the "Match
between runs" feature.[4]

o To do this, select one or more raw files, click "Set experiment," and provide a descriptive
name.

o Create and Assign Parameter Groups:

[¢]

Initially, all loaded raw files are assigned to "Parameter group 0".

o To create a new parameter group, select the raw files that require a different set of
parameters (in our example, the phosphopeptide-enriched samples).

o Click the "Set parameter group” button. You will be prompted to enter a new group
number. Enter "1" and click "OK."

o You will now see your raw files assigned to their respective parameter groups in the
"Parameter group” column.

o Configure Parameters for Each Group:

[e]

Navigate to the "Group-specific parameters" tab.

o

You will see sub-tabs for each parameter group you have created (e.g., "Group 0," "Group
1.

o

For Parameter Group O (Label-Free):

» Select the "Group 0" sub-tab.
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» In the "Type" section, ensure "Type" is set to "Standard" and "Multiplicity" is "1" for label-
free analysis.[4]

= Under the "Modifications" sub-tab, set your standard variable modifications, such as
"Oxidation (M)" and "Acetyl (Protein N-term)."

» Under the "Label-free quantification” sub-tab, select "LFQ" and configure the LFQ
parameters as needed.[9]

o For Parameter Group 1 (Phosphoproteome):

Select the "Group 1" sub-tab.
» In the "Type" section, "Type" will also be "Standard" and "Multiplicity" will be "1".

» Navigate to the "Modifications" sub-tab. In addition to the standard variable
modifications, select "Phospho (STY)" from the list of modifications to include it in the
search.

= You can also adjust other parameters specific to this group, such as the digestion
enzyme or missed cleavages, if they differ from Group 0.

o Configure Global Parameters:

[¢]

Navigate to the "Global parameters” tab. These settings will apply to all parameter groups.

[e]

Add your FASTA file(s) under the "Sequences" sub-tab.

o

Set your "Fixed modifications" (e.g., "Carbamidomethyl (C)").

[¢]

Enable "Match between runs" if desired. This feature can increase peptide identifications
by matching between runs within the same parameter group.[1]

o Start the Analysis:

o Once all parameters are configured, click the "Start" button in the lower-left corner to begin
the analysis.
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o The settings for your entire run, including the distinct parameter groups, will be saved in
the mgpar.xml file, which can be loaded for future analyses.[1]

Data Presentation

A key outcome of a MaxQuant analysis with group-specific parameters is a unified set of output
files containing results from all experimental conditions. The "proteinGroups.txt" file is of
primary interest for quantitative data. Below are examples of how to structure this data for clear
comparison.

Table 1: Protein Quantification Data from a Mixed Label-Free and Phosphoproteome Analysis
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This table presents the Label-Free Quantification (LFQ) intensities from the total proteome
analysis (Parameter Group 0) and the raw intensities from the phosphopeptide-enriched
samples (Parameter Group 1) for a set of proteins.

Table 2: Peptide-Level Quantification for a Phosphorylated Protein
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Protein Gene Modificatio . .
Sequence Experiment Intensity
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This table showcases peptide-level intensities from the "evidence.txt" file, demonstrating how a
phosphorylated peptide is quantified in the phosphoproteome experiment, while an unmodified
peptide from the same protein is quantified in the label-free experiment.

Mandatory Visualizations

Experimental Workflow for Setting Group-Specific
Parameters
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MaxQuant Setup
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4. Configure Global Parameters
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Click to download full resolution via product page

Caption: Workflow for configuring a MaxQuant run with two distinct parameter groups.

Logical Relationship of Experimental Components
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Application Notes: Configuring Group-Specific
Parameters in MaxQuant for Complex Proteomic Analyses]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b14303587/docs#application-
notes-configuring-group-specific-parameters-in-maxquant-for-complex-proteomic-analyses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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